Chromanol 293B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cromanol 293B tiene una amplia gama de aplicaciones de investigación científica:

Investigación cardiovascular: Se utiliza para estudiar el papel de los canales de potasio en la repolarización cardíaca y las arritmias.

Farmacología: Investigado por su potencial como agente antiarrítmico.

Fisiología celular: Employed en estudios de electrofisiología de pinza de parche para comprender el comportamiento de los canales iónicos en los cardiomiocitos.

Endocrinología: Se estudian sus efectos sobre la secreción de insulina estimulada por glucosa en las células pancreáticas.

Mecanismo De Acción

Cromanol 293B ejerce sus efectos bloqueando selectivamente el componente lento de la corriente de potasio rectificadora retardada (I_Ks) en las células cardíacas . Esta inhibición prolonga la duración del potencial de acción, lo que puede ayudar a prevenir las arritmias . El compuesto interactúa con las proteínas del canal de potasio, particularmente KvLQT1, modulando su actividad y afectando la repolarización cardíaca .

Análisis Bioquímico

Biochemical Properties

Chromanol 293B plays a significant role in biochemical reactions by selectively inhibiting the slow component of the delayed rectifier potassium current (I_Ks). This current is crucial for the repolarization phase of the cardiac action potential. This compound interacts with several biomolecules, including the potassium channel subunits KCNQ1 and KCNE1, which form the I_Ks channel. The compound binds to these subunits, thereby inhibiting the flow of potassium ions through the channel. This inhibition leads to prolonged action potential duration and altered cardiac repolarization .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cardiac myocytes, the compound prolongs the action potential duration by inhibiting the I_Ks current. This effect can influence cell signaling pathways, gene expression, and cellular metabolism. This compound has also been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current, which is involved in ion transport and cellular homeostasis. The inhibition of CFTR by this compound can affect cellular processes such as fluid secretion and ion balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the potassium channel subunits KCNQ1 and KCNE1. By binding to these subunits, this compound inhibits the I_Ks current, leading to prolonged action potential duration. Additionally, this compound inhibits the CFTR chloride current by interacting with the CFTR protein. This interaction is thought to depend on the phosphorylation state of the CFTR protein, suggesting a complex regulatory mechanism. The inhibition of these ion channels by this compound can lead to changes in cellular ion homeostasis and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on the I_Ks current and CFTR chloride current over extended periods. The compound’s efficacy may decrease over time due to degradation or changes in cellular conditions. Long-term exposure to this compound can lead to sustained alterations in cellular ion homeostasis and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound selectively inhibits the I_Ks current, leading to prolonged action potential duration without significant adverse effects. At higher doses, this compound can inhibit other ion channels, such as the CFTR chloride current, leading to potential toxic or adverse effects. Studies in animal models have shown that high doses of this compound can cause arrhythmias and other cardiovascular complications, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with ion channels and transporters. The compound inhibits the I_Ks current by binding to the potassium channel subunits KCNQ1 and KCNE1. Additionally, this compound inhibits the CFTR chloride current by interacting with the CFTR protein. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular ion homeostasis and signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution within cells can affect its localization and accumulation, influencing its activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on ion channels .

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane, where it interacts with ion channels such as the I_Ks channel and the CFTR chloride channel. The compound’s activity and function can be influenced by its localization within specific cellular compartments. This compound may also undergo post-translational modifications that direct it to specific organelles or compartments, further influencing its effects on cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Cromanol 293B puede sintetizarse a través de un proceso de varios pasos que implica la condensación de ácido hidroxietil sulfónico y N-etil-aminoalcohol . La reacción normalmente requiere condiciones específicas, incluyendo una temperatura y un nivel de pH controlados, para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de Cromanol 293B implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza mientras se minimizan los subproductos . El compuesto se produce normalmente en forma de polvo y requiere un manejo y almacenamiento cuidadosos para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Cromanol 293B principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales como ciano e hidroxi . También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Normalmente implican reactivos como haluros de alquilo y bases en condiciones suaves.

Reacciones de oxidación: A menudo requieren agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: Comúnmente utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados de Cromanol 293B .

Comparación Con Compuestos Similares

Compuestos similares

Cromakalim: Otro compuesto de tipo cromanol que actúa como un abridor de canales de potasio.

Dofetilide: Un bloqueador selectivo del componente rápido de la corriente de potasio rectificadora retardada (I_Kr).

Singularidad

Cromanol 293B es único en su inhibición selectiva del componente lento de la corriente de potasio rectificadora retardada (I_Ks), mientras que otros compuestos como la dofetilide se dirigen a diferentes componentes de la corriente de potasio . Esta especificidad hace que Cromanol 293B sea una herramienta valiosa para estudiar el papel fisiológico de I_Ks y su potencial como agente antiarrítmico .

Propiedades

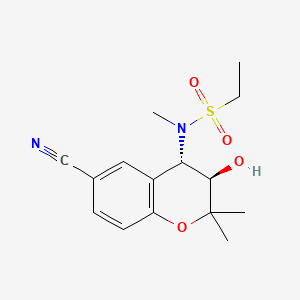

IUPAC Name |

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167526 | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-23-3 | |

| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 potassium channel, specifically the slowly activating delayed rectifier potassium current (IKs) channels in cardiac tissue. [, , , ]

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the KCNQ1 channel within the inner pore vestibule. This binding site includes the lower portion of the selectivity filter and the S6 transmembrane domain. [] The binding is stabilized by hydrophobic interactions with Ile337 and Phe340 residues in the S6 transmembrane domain and electrostatic interactions between the oxygen atoms of this compound and the innermost potassium ion within the selectivity filter. []

Q3: How does the presence of ancillary subunits affect this compound's interaction with KCNQ1?

A3: Ancillary subunits significantly influence this compound's potency. While KCNQ1 alone exhibits an IC50 of 65.4 ± 1.7 μM for this compound, the presence of KCNE1 (forming the cardiac IKs channel) increases the drug's potency to 15.1 ± 3.3 μM. Interestingly, KCNE3 association with KCNQ1 further enhances the potency to 0.54 ± 0.18 μM. This highlights the significant role of ancillary subunits in shaping KCNQ1 channel pharmacology. []

Q4: Does the frequency of electrical stimulation influence this compound's effects on KCNQ1?

A4: Yes, the frequency of electrical stimulation, particularly in the context of the KCNQ1/KCNE1 complex, affects this compound's action. Repetitive, rapid stimulation enhances KCNQ1/KCNE1 currents in a biphasic manner, and this compound selectively abolishes the slow component of this enhancement. This underscores the importance of considering the electrical activity patterns of the target organ when investigating KCNQ1 pharmacology. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H24N2O5S. Its molecular weight is 380.46 g/mol. []

Q6: How do structural modifications to this compound affect its potency and selectivity?

A6: Structural modifications, particularly at the aromatic substituents, significantly impact the activity of this compound. Alkoxy substitutions at the aromatic ring generally enhance potency. This structure-activity relationship led to the development of HMR1556, a more potent and selective Iks channel blocker derived from this compound. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: Limited information is available on the specific ADME properties of this compound. Further studies are needed to fully characterize its pharmacokinetic profile.

Q8: What are the potential toxicities and safety concerns associated with this compound?

A8: While this compound exhibits promising antiarrhythmic properties, its potential for proarrhythmic effects, particularly torsade de pointes (TdP), requires careful consideration. The risk of TdP appears to be influenced by factors such as the presence of other drugs that prolong the QT interval, electrolyte imbalances, and underlying heart conditions. [, , , ]

Q9: Are there any known drug interactions with this compound?

A9: The co-administration of this compound with other drugs that prolong the QT interval, such as certain antiarrhythmics, antibiotics, and antipsychotics, could potentially increase the risk of developing TdP. [, , , ] Therefore, caution is advised when considering the use of this compound in patients taking these medications.

Q10: What in vitro models have been used to study the effects of this compound?

A10: Several in vitro models, including isolated cardiac myocytes from various species (guinea pigs, dogs, rabbits, and humans) and heterologous expression systems (like Xenopus oocytes and HEK293 cells), have been used to study the effects of this compound on IKs channels and cardiac action potentials. [, , , , , , , , , ]

Q11: What in vivo models have been employed to investigate this compound's effects?

A11: Animal models, particularly dogs and guinea pigs, have been used to study this compound's influence on cardiac electrophysiology, particularly its effects on the QT interval and the development of arrhythmias. [, , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.